molecular formula C23H26N2O5S B2449819 3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 892278-53-4

3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2449819
CAS No.: 892278-53-4
M. Wt: 442.53
InChI Key: PGWSLWLWELVHRG-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

A significant application lies in the synthesis of structurally diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a three-component reaction facilitated by recyclable catalysts like thiourea dioxide in aqueous media. This process exemplifies the method's advantages, including the use of inexpensive, recyclable catalysts, easier work-up, milder reaction conditions, and its environmental benignity (Verma & Jain, 2012).

Heterocyclic Chemistry

The chemical behavior of various heterocyclic compounds, including their synthesis and crystal structures, reveals their potential for creating compounds with specific physical properties or biological activity. For example, the study of racemic mixtures and their solvent interactions has contributed to understanding molecular conformations and bonding in such compounds (Low et al., 2004).

Development of Biologically Active Compounds

Research on polyfunctional fused heterocyclic compounds through reactions with indene‐1,3‐diones shows the potential for creating biologically active compounds. Such studies pave the way for discovering new drugs and pharmaceutical agents with specific therapeutic effects (Hassaneen et al., 2003).

Nonlinear Optical (NLO) Materials

The synthesis of NLO chromophores bearing diazine rings as π-conjugated linkers exemplifies the application of thieno[2,3-d]pyrimidine derivatives in developing materials with significant optical properties. These materials have implications for photonic devices and sensors, showcasing how molecular design can influence the photophysical properties and NLO responses of compounds (Klikar et al., 2017).

Photophysical Properties and pH-sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives have shown that these compounds can exhibit solid-state fluorescence and solvatochromism. Such characteristics are valuable for developing novel colorimetric pH sensors and logic gates, demonstrating the intersection of organic synthesis and sensor technology (Yan et al., 2017).

Properties

IUPAC Name

11-(2,4-dimethoxyphenyl)-9-(3,3-dimethyl-2-oxobutyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-23(2,3)18(26)12-24-21-19(14-7-6-8-17(14)31-21)20(27)25(22(24)28)15-10-9-13(29-4)11-16(15)30-5/h9-11H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWSLWLWELVHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=C(C3=C(S2)CCC3)C(=O)N(C1=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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